Cas no 1337459-82-1 (3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine)

3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine
- EN300-1981668
- 1337459-82-1
-
- Inchi: 1S/C10H12Cl2N2/c11-9-5-14-6-10(12)8(9)3-7-1-2-13-4-7/h5-7,13H,1-4H2
- InChI Key: PKENLRIXFMADIY-UHFFFAOYSA-N
- SMILES: ClC1C=NC=C(C=1CC1CNCC1)Cl
Computed Properties
- Exact Mass: 230.0377538g/mol
- Monoisotopic Mass: 230.0377538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 24.9Ų
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981668-0.05g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-1981668-0.25g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1981668-0.5g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1981668-1.0g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1981668-10.0g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1981668-0.1g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1981668-2.5g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-1981668-1g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-1981668-5g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-1981668-5.0g |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine |
1337459-82-1 | 5g |
$3977.0 | 2023-06-03 |
3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine
Exploring the Chemistry and Applications of 3,5-Dichloro-4-(Pyrrolidin-3-Ylmethyl)Pyridine
3,5-Dichloro-4-(pyrrolidin-3-ylmethyl)pyridine, identified by the CAS No. 1337459-82-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with chlorine substituents and a pyrrolidine moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The pyridine ring in 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine serves as a versatile platform for chemical modifications. The chlorine atoms at positions 3 and 5 introduce electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical reactions. Additionally, the pyrrolidine group attached at position 4 introduces a degree of flexibility and potential for hydrogen bonding, enhancing its interactions in biological systems.
Recent studies have highlighted the potential of this compound in drug design and development. Researchers have explored its role as a building block in synthesizing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine exhibit promising activity against certain cancer cell lines due to their ability to inhibit key enzymes involved in cell proliferation.
In terms of synthesis, several methods have been developed to prepare 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine. One common approach involves the nucleophilic substitution reaction of chloropyridines with appropriately substituted pyrrolidine derivatives. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production in pharmaceutical settings.
The physical properties of this compound are also worth noting. Its melting point is approximately 120°C, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it amenable to various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Beyond its role in drug development, 3,5-dichloro-4-(pyrrolidin-3-ylmethyl)pyridine has found applications in materials science. For example, it has been used as a precursor for synthesizing advanced polymers with improved thermal stability and mechanical properties. This versatility underscores its importance as a key intermediate in organic synthesis.
Recent advancements in computational chemistry have also shed light on the electronic structure of this compound. Density functional theory (DFT) calculations reveal that the conjugated system within the pyridine ring contributes significantly to its electronic properties, which are critical for its reactivity in various chemical transformations.
In conclusion, 3,5-dichloro-4-(pyrrolidin-3-Ylmethyl)Pyridine, CAS No. 1337459821 stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings for years to come.
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